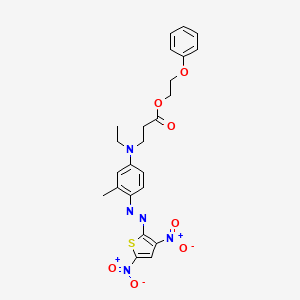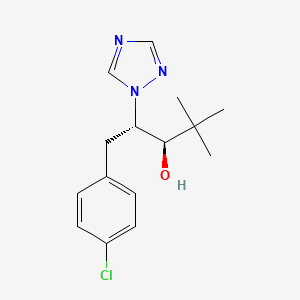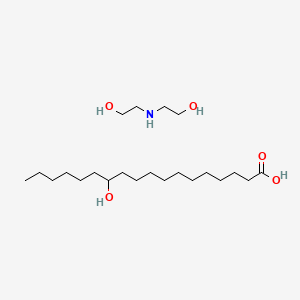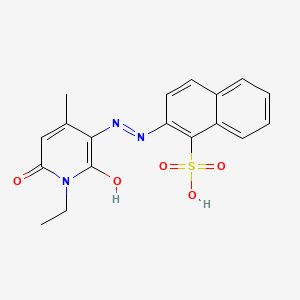
2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)naphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico es un compuesto orgánico complejo que presenta tanto grupos azo como ácido naftalenosulfónico. Este compuesto destaca por sus propiedades de color vibrante, lo que lo convierte en un componente valioso en la química de los colorantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico normalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la formación del enlace azo a través de una reacción de diazotación, donde una amina aromática se trata con ácido nitroso para formar una sal de diazonio. Este intermedio se acopla luego con un derivado de naftaleno en condiciones de pH controladas para formar el compuesto azo.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para mantener la estabilidad de la sal de diazonio y para lograr un acoplamiento eficiente con el derivado de naftaleno. El producto final se purifica mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar estructuras quinonoides.
Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan con frecuencia agentes reductores como el ditionito de sodio y el polvo de zinc en condiciones ácidas.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o agentes sulfonantes en condiciones ácidas o básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados quinonoides, mientras que la reducción normalmente produce aminas aromáticas.
Aplicaciones Científicas De Investigación
El ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como colorante en química analítica para la detección y cuantificación de diversas sustancias.
Biología: Se emplea en técnicas de tinción para visualizar componentes celulares bajo un microscopio.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a su capacidad de formar complejos estables con varios fármacos.
Industria: Se utiliza en la industria textil para teñir tejidos y en la producción de plásticos y tintas de colores.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico implica principalmente su interacción con los objetivos moleculares a través de sus grupos azo y ácido sulfónico. El grupo azo puede participar en reacciones de transferencia de electrones, mientras que el grupo ácido sulfónico mejora la solubilidad del compuesto y la afinidad de unión a varios sustratos. Estas interacciones facilitan su uso en aplicaciones de teñido y tinción.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-((1-metil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico
- Ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)benceno-1-sulfónico
Singularidad
En comparación con compuestos similares, el ácido 2-((1-etil-1,6-dihidro-2-hidroxi-4-metil-6-oxo-3-piridil)azo)naftaleno-1-sulfónico es único debido a su configuración estructural específica, que imparte propiedades de color distintas y mejora su estabilidad en diversas aplicaciones. La presencia de ambos grupos azo y ácido naftalenosulfónico permite modificaciones químicas e interacciones versátiles, lo que lo convierte en un compuesto valioso en múltiples campos.
Propiedades
Número CAS |
93923-65-0 |
|---|---|
Fórmula molecular |
C18H17N3O5S |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[(1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H17N3O5S/c1-3-21-15(22)10-11(2)16(18(21)23)20-19-14-9-8-12-6-4-5-7-13(12)17(14)27(24,25)26/h4-10,23H,3H2,1-2H3,(H,24,25,26) |
Clave InChI |
KIDCCTGQAHAUSH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C=C(C(=C1O)N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


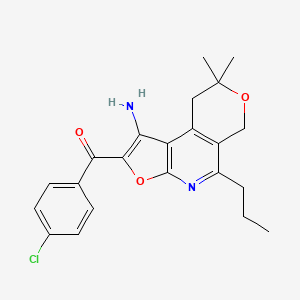


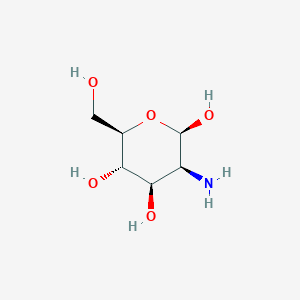
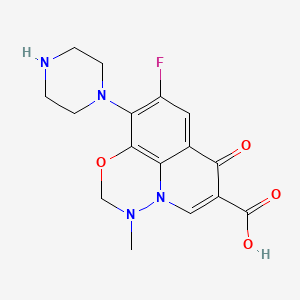
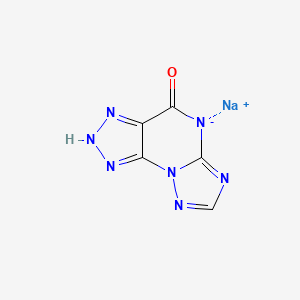
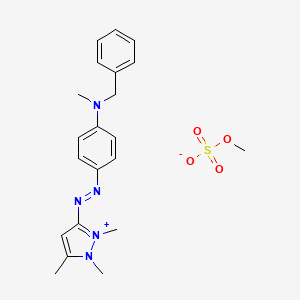
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)

